molecular formula C19H20O2 B12008683 1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione

1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione

Cat. No.: B12008683
M. Wt: 280.4 g/mol
InChI Key: GBHANBWKIDBMKX-UHFFFAOYSA-N
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Description

1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione is a chemical compound with the molecular formula C19H20O2 and a molecular weight of 280.37 g/mol . This compound is known for its unique structure, which includes two 3,5-dimethylphenyl groups attached to a propane-1,3-dione backbone. It is used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione typically involves the reaction of 3,5-dimethylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the phenyl rings, such as halogens or nitro groups.

Scientific Research Applications

1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in various research and industrial applications, as it can provide distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

1,3-bis(3,5-dimethylphenyl)propane-1,3-dione

InChI

InChI=1S/C19H20O2/c1-12-5-13(2)8-16(7-12)18(20)11-19(21)17-9-14(3)6-15(4)10-17/h5-10H,11H2,1-4H3

InChI Key

GBHANBWKIDBMKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CC(=O)C2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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